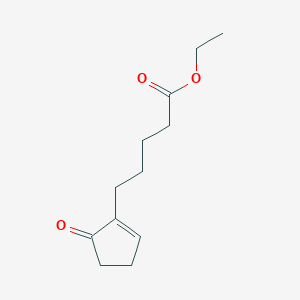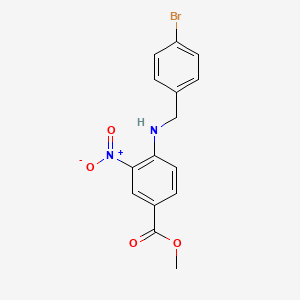
4-benzyl-2-(2-chloroethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-2-(2-chloroethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloroethyl group and a benzyl group attached to the morpholine ring
Méthodes De Préparation
The synthesis of 4-benzyl-2-(2-chloroethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
4-benzyl-2-(2-chloroethyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .
Comparaison Avec Des Composés Similaires
4-benzyl-2-(2-chloroethyl)morpholine can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and 2-chloroethyl methyl ether. These compounds share some structural similarities but differ in their specific functional groups and applications. For example, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while 2-chloroethyl methyl ether is used as an intermediate in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in research and development across multiple fields.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
4-benzyl-2-(2-chloroethyl)morpholine |
InChI |
InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
LIEUHQQEZPQUMC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)




![Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B8369505.png)
